3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is a natural product found in Ventilago denticulata with data available.
Brand Name: Vulcanchem
CAS No.: 98973-45-6
VCID: VC16506348
InChI: InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20)
SMILES:
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid

CAS No.: 98973-45-6

Cat. No.: VC16506348

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid - 98973-45-6

Specification

CAS No. 98973-45-6
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid
Standard InChI InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20)
Standard InChI Key XSPSQSXYKJASKD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a xanthene backbone (a dibenzopyran system) fused with a γ-pyrone ring. Key functional groups include:

  • Hydroxyl groups at C3 and C8, contributing to hydrogen-bonding capabilities and redox activity.

  • Methyl group at C6, enhancing hydrophobicity and influencing steric interactions.

  • Keto group at C9, enabling resonance stabilization and participation in tautomeric equilibria.

  • Carboxylic acid at C1, providing pH-dependent ionization and metal-chelating properties .

The systematic IUPAC name, 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid, precisely describes this arrangement. Its SMILES notation (CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O) and InChI key (XSPSQSXYKJASKD-UHFFFAOYSA-N) further standardize its chemical identity .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular formulaC₁₅H₁₀O₆
Molecular weight286.24 g/mol
Topological polar surface104.00 Ų
LogP (XlogP)2.70
Hydrogen bond donors3
Hydrogen bond acceptors5
Rotatable bonds1

Natural Occurrence and Biosynthesis

Biological Sources

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is primarily isolated from fungal species, including:

  • Microdiplodia spp., known for producing bioactive secondary metabolites.

  • Aspergillus sydowii, a marine-derived fungus with a rich repertoire of xanthones.

These organisms synthesize the compound via the shikimate pathway, where polyketide synthases (PKS) catalyze the condensation of malonyl-CoA and methylmalonyl-CoA units. Subsequent oxidative modifications, including hydroxylation and methylation, yield the final structure.

Biosynthetic Pathway

  • Polyketide chain assembly: PKS enzymes generate a tetracyclic intermediate.

  • Oxidative cyclization: Aromatic rings form via intramolecular aldol condensation.

  • Post-modification steps:

    • Hydroxylation at C3 and C8 by cytochrome P450 monooxygenases.

    • Methylation at C6 via S-adenosylmethionine (SAM)-dependent transferases.

    • Carboxylic acid formation through oxidation of a prenyl side chain.

Synthesis and Chemical Reactivity

Synthetic Routes

Laboratory synthesis typically involves:

  • Friedel-Crafts acylation: Phenolic precursors react with aldehydes under acidic conditions to form the xanthene core.

  • Oxidative coupling: Electron-rich aromatic rings undergo dimerization in the presence of FeCl₃ or Mn(OAc)₃.

  • Functional group manipulation: Selective protection/deprotection of hydroxyl groups ensures regioselective modifications.

Example Synthesis Protocol:

  • Condense 2,4-dihydroxybenzoic acid with 3-methylcyclohexenone in H₂SO₄.

  • Oxidize the intermediate with CrO₃ to introduce the keto group.

  • Demethylate using BBr₃ to yield the final product.

Reactivity Profile

The compound participates in reactions characteristic of polyphenols and carboxylic acids:

  • Esterification: Reacts with alcohols to form esters (e.g., methyl ester derivative, CAS 85003-85-6) .

  • Chelation: Binds divalent cations (Fe²⁺, Cu²⁺) via hydroxyl and carboxylate groups.

  • Oxidation: Generates quinone derivatives under alkaline conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (logP = 2.70) .

  • Thermal stability: Decomposes above 260°C without melting, as indicated by predicted boiling points .

Table 2: Predicted ADMET Properties

PropertyValue
Human intestinal absorption96.02% probability
Blood-brain barrier permeation85% exclusion
CYP2C9 inhibition65.13% probability
P-glycoprotein substrate91.74% probability

Applications in Scientific Research

Pharmacological Development

  • Lead compound: Serves as a scaffold for designing anti-inflammatory and anticancer agents.

  • Drug delivery: Carboxylic acid moiety facilitates conjugation to nanoparticles for targeted therapy.

Biochemical Tools

  • Proteomics: Chelates metal ions in affinity chromatography for protein purification.

  • Enzyme assays: Acts as a substrate analog in kinetic studies of oxidoreductases .

Comparative Analysis with Related Xanthones

Table 3: Structural and Functional Comparison

CompoundKey DifferencesBioactivity
9-HydroxyxanthoneLacks carboxylic acid groupWeak antioxidant
4-HydroxyvertixanthoneAdditional hydroxyl at C4Enhanced antimicrobial
Methyl ester derivative (CAS 85003-85-6)Esterified carboxylic acidImproved lipid solubility

Future Perspectives

Research Gaps

  • In vivo pharmacokinetics: Clarify absorption, distribution, and metabolism pathways.

  • Clinical trials: Evaluate efficacy in models of oxidative stress-related diseases.

Technological Integration

  • QSAR modeling: Optimize substituents to enhance bioavailability.

  • CRISPR editing: Engineer microbial hosts for scalable biosynthesis .

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